molecular formula C12H8FN B1444343 2-(6-Fluoronaphthalen-2-yl)acetonitrile CAS No. 66922-61-0

2-(6-Fluoronaphthalen-2-yl)acetonitrile

Cat. No. B1444343
CAS RN: 66922-61-0
M. Wt: 185.2 g/mol
InChI Key: IHCSARCBLKAYDN-UHFFFAOYSA-N
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Description

“2-(6-Fluoronaphthalen-2-yl)acetonitrile” is a chemical compound with the molecular formula C12H8FN . It has a molecular weight of 185.20 g/mol .


Synthesis Analysis

While specific synthesis methods for “2-(6-Fluoronaphthalen-2-yl)acetonitrile” were not found in the search results, acetonitrile is known to be a common two-carbon building block in organic molecules used to construct many useful chemicals .


Molecular Structure Analysis

The InChI string for “2-(6-Fluoronaphthalen-2-yl)acetonitrile” is InChI=1S/C12H8FN/c13-12-4-3-10-7-9 (5-6-14)1-2-11 (10)8-12/h1-4,7-8H,5H2 . The Canonical SMILES is C1=CC2=C (C=CC (=C2)F)C=C1CC#N .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 23.8 Ų and contains 14 heavy atoms . It has no hydrogen bond donors but has 2 hydrogen bond acceptors . The compound has one rotatable bond . The exact mass and monoisotopic mass are both 185.064077422 g/mol .

Scientific Research Applications

Enantioselective Sensing

A study by Mei and Wolf (2004) demonstrated the use of a chiral fluorosensor derived from 1,8-diacridylnaphthalene for enantioselective sensing of various chiral carboxylic acids, including amino acids and halogenated carboxylic acids. This application highlights the potential of naphthalene derivatives in chiral discrimination and sensing technologies (X. Mei & C. Wolf, 2004).

Fluorescence Sensing of Anions

Research by Hua (2010) explored the interactions of a naphthalene-based semicarbazide with various anions in acetonitrile, revealing its potential as a fluorescent sensor for anion detection. This work underscores the utility of naphthalene derivatives in the development of sensitive and selective probes for anion recognition (X. Hua, 2010).

Selective Metal Ion Sensing

A novel fluorescent Schiff base incorporating a naphthalene unit was investigated by Yıldırım and Kaya (2010) for its selective sensing capabilities towards Cu(II) ions. This research indicates the potential of naphthalene derivatives in creating selective sensors for metal ion detection in various environmental and biological contexts (M. Yıldırım & I. Kaya, 2010).

Alternative Synthesis Methods

Zhu Zhijian et al. (2007) reported a practical alternative synthesis method for 8-fluoronaphthalen-1-ylamine, overcoming scale-up challenges and providing insights into the synthetic accessibility of naphthalene derivatives. This work is pivotal for the chemical synthesis community, offering scalable and efficient routes to complex naphthalene structures (Zhu Zhijian et al., 2007).

Chemosensors for Metal Ions

Singh et al. (2013) synthesized a Schiff base naphthalene derivative that acted as a tridentate fluorescent sensor for Al3+, demonstrating high selectivity and sensitivity in acetonitrile and aqueous solutions. This study highlights the application of naphthalene derivatives in the detection and quantification of metal ions, which is crucial in environmental monitoring and biomedical diagnostics (V. Singh et al., 2013).

properties

IUPAC Name

2-(6-fluoronaphthalen-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN/c13-12-4-3-10-7-9(5-6-14)1-2-11(10)8-12/h1-4,7-8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCSARCBLKAYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Fluoronaphthalen-2-yl)acetonitrile

Synthesis routes and methods

Procedure details

To a mixture of 2-bromomethyl-6-fluoro-naphthalene (1.5 g, 5.9 mmoL) in CH3CN (30 mL) was added KCN (1.16 g, 17.8 mmoL). The reaction mixture was heated at reflux for 6 h before being concentrated. To the residue was added diethyl ether (100 mL) and H2O (15 mL). The organic layer was separated, dried and concentrated. The resultant residue was purified by silica gel column chromatography (ethyl acetate/hexane=1:10) to afford the (6-fluoro-naphthalen-2-yl)-acetonitrile (0.88 g, 70%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.16 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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